molecular formula C9H16O2 B2664979 3-Methoxy-2,2,4,4-tetramethylcyclobutan-1-one CAS No. 19203-26-0

3-Methoxy-2,2,4,4-tetramethylcyclobutan-1-one

Cat. No. B2664979
CAS RN: 19203-26-0
M. Wt: 156.225
InChI Key: BHALFEGPLBKGCD-UHFFFAOYSA-N
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Description

3-Methoxy-2,2,4,4-tetramethylcyclobutan-1-one is a chemical compound with the IUPAC name 3-methoxy-2,2,4,4-tetramethylcyclobutan-1-one . It has a molecular weight of 156.22 .


Molecular Structure Analysis

The InChI code for 3-Methoxy-2,2,4,4-tetramethylcyclobutan-1-one is 1S/C9H16O2/c1-8(2)6(10)9(3,4)7(8)11-5/h7H,1-5H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

3-Methoxy-2,2,4,4-tetramethylcyclobutan-1-one is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Electronic Structure and Reactivity

The photoelectron spectra and semi-empirical calculations on geometric isomers related to 3-Methoxy-2,2,4,4-tetramethylcyclobutan-1-one show insights into electronic structures and reactivity. These studies highlight the minimal effect of methoxy group orientations on π levels due to the planar or nearly planar nature of these isomers, emphasizing their electronic versatility in chemical reactions (Stunnenberg, Cerfontain, & Terpstra, 2010).

Chemical Synthesis and Catalysis

Lewis acid-catalyzed cascade constructions demonstrate the reactivity of compounds containing the 3-Methoxy group, leading to the synthesis of functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives. This showcases the role of 3-Methoxy-2,2,4,4-tetramethylcyclobutan-1-one in facilitating complex molecular architectures under mild conditions, suggesting its utility in synthetic organic chemistry (Yao & Shi, 2007).

Photoinduced Electron Transfer

Research into the photoinduced electron transfer involving derivatives of 3-Methoxy-2,2,4,4-tetramethylcyclobutan-1-one reveals novel rearrangements leading to unique cyclobutane structures. This process, triggered by irradiation, underscores the compound's potential in photochemical applications, providing a pathway for generating complex molecules through radical cation intermediates (Ikeda et al., 2004).

Safety And Hazards

The safety information for 3-Methoxy-2,2,4,4-tetramethylcyclobutan-1-one includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards, such as skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

3-methoxy-2,2,4,4-tetramethylcyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-8(2)6(10)9(3,4)7(8)11-5/h7H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHALFEGPLBKGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C1=O)(C)C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-2,2,4,4-tetramethylcyclobutan-1-one

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